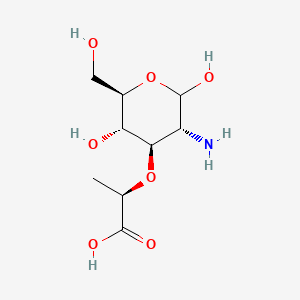![molecular formula C22H27NO B12293908 8-Azabicyclo[3.2.1]octane,3-(diphenylmethoxy)-8-ethyl-, (3-endo)-](/img/structure/B12293908.png)
8-Azabicyclo[3.2.1]octane,3-(diphenylmethoxy)-8-ethyl-, (3-endo)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-アザビシクロ[3.2.1]オクタン, 3-(ジフェニルメトキシ)-8-エチル-, (3-エンド)-は、トロパンアルカロイド類に属する複雑な有機化合物です。この化合物は、窒素原子と二環式環系に結合したエチル基を含む二環式構造が特徴です。その著しい生物活性で知られており、さまざまな科学分野で広範囲にわたる研究の対象となっています。
2. 製法
合成経路と反応条件
8-アザビシクロ[3.2.1]オクタン, 3-(ジフェニルメトキシ)-8-エチル-, (3-エンド)-の合成は、通常、8-アザビシクロ[3.2.1]オクタン骨格の不斉構築を伴います。 一般的な方法の1つは、ロジウム(II)錯体/キラルルイス酸二元系を用いた、環状アゾメチンイリドとアクリロイルピラゾリジノンとの不斉1,3-双極子環状付加反応です 。この方法は、高いジアステレオ選択性とエナンチオ選択性を示すため、光学活性化合物を合成するための好ましいアプローチです。
工業的生産方法
この化合物の工業生産は、多くの場合、研究室で用いられるのと同じ不斉合成方法に依存しています。これらの方法のスケーラビリティにより、高純度とエナンチオ選択性を維持しながら、大量の化合物を生産できます。キラル触媒と高度な分離技術の使用により、目的のエナンチオマーを効率的に生産できます。
3. 化学反応解析
反応の種類
8-アザビシクロ[3.2.1]オクタン, 3-(ジフェニルメトキシ)-8-エチル-, (3-エンド)-は、次のようなさまざまな種類の化学反応を起こします。
酸化: この化合物は、対応する酸化物を生成するために酸化することができます。
還元: 還元反応は、化合物をその還元形に変換することができます。
置換: この化合物は、官能基が別の基に置換される置換反応を起こすことができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムなどがあります。
還元: 水素化リチウムアルミニウムと水素化ホウ素ナトリウムなどの還元剤が頻繁に使用されます。
置換: 置換反応は、多くの場合、ハロゲンや求核試薬などの試薬を制御された条件下で用いて行われます。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化は酸化物を生成する可能性があり、還元はアルコールまたはアミンを生成する可能性があります。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Azabicyclo[3.2.1]octane,3-(diphenylmethoxy)-8-ethyl-, (3-endo)- typically involves enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. One common method is the asymmetric 1,3-dipolar cycloaddition of cyclic azomethine ylides with acryloylpyrazolidinone using a rhodium (II) complex/chiral Lewis acid binary system . This method provides high diastereo- and enantioselectivities, making it a preferred approach for synthesizing optically active compounds.
Industrial Production Methods
Industrial production of this compound often relies on the same enantioselective synthesis methods used in laboratory settings. The scalability of these methods allows for the production of large quantities of the compound while maintaining high purity and enantioselectivity. The use of chiral catalysts and advanced separation techniques ensures the efficient production of the desired enantiomer.
化学反応の分析
Types of Reactions
8-Azabicyclo[3.2.1]octane,3-(diphenylmethoxy)-8-ethyl-, (3-endo)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
科学的研究の応用
8-アザビシクロ[3.2.1]オクタン, 3-(ジフェニルメトキシ)-8-エチル-, (3-エンド)-は、幅広い科学研究における応用を持っています。
化学: 複雑な有機分子の合成のためのビルディングブロックとして使用されます。
生物学: この化合物は、神経伝達物質系への影響など、潜在的な生物活性について研究されています。
医学: 神経疾患の治療など、潜在的な治療用途に関する研究が進んでいます。
産業: この化合物は、新しい材料や化学プロセスの開発に使用されています。
作用機序
8-アザビシクロ[3.2.1]オクタン, 3-(ジフェニルメトキシ)-8-エチル-, (3-エンド)-の作用機序は、特定の分子標的および経路との相互作用に関与しています。この化合物は、神経伝達物質受容体と相互作用することが知られており、その活性を調節し、さまざまな生理学的プロセスに影響を与えます。正確な経路と標的は、特定の生物学的状況と化合物の構造的特徴によって異なります。
類似化合物との比較
類似化合物
トロパン: 類似の生物活性を持つ構造的に関連した化合物。
コカイン: よく知られた興奮作用を持つもう1つのトロパンアルカロイド。
スコポラミン: その抗コリン作用で用いられるトロパン誘導体。
独自性
8-アザビシクロ[3.2.1]オクタン, 3-(ジフェニルメトキシ)-8-エチル-, (3-エンド)-は、ジフェニルメトキシ基とエチル置換基の存在など、特定の構造的特徴を持つため、独自です。これらの特徴は、その独特の生物活性に貢献し、研究や潜在的な治療用途にとって貴重な化合物となっています。
特性
分子式 |
C22H27NO |
|---|---|
分子量 |
321.5 g/mol |
IUPAC名 |
(1R,5R)-3-benzhydryloxy-8-ethyl-8-azabicyclo[3.2.1]octane |
InChI |
InChI=1S/C22H27NO/c1-2-23-19-13-14-20(23)16-21(15-19)24-22(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-12,19-22H,2,13-16H2,1H3/t19-,20-/m1/s1 |
InChIキー |
PHTMLLGDZBZXMW-WOJBJXKFSA-N |
異性体SMILES |
CCN1[C@@H]2CC[C@@H]1CC(C2)OC(C3=CC=CC=C3)C4=CC=CC=C4 |
正規SMILES |
CCN1C2CCC1CC(C2)OC(C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


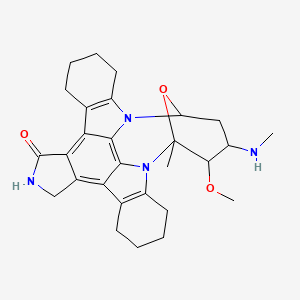

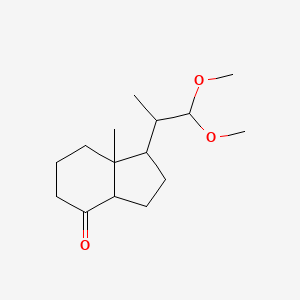
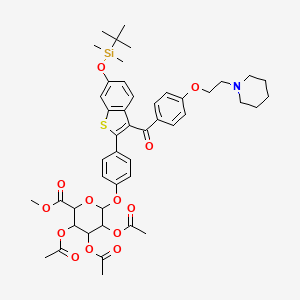
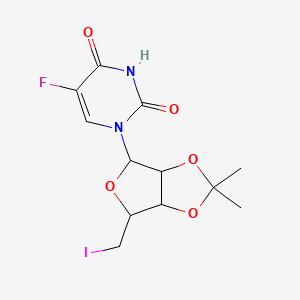
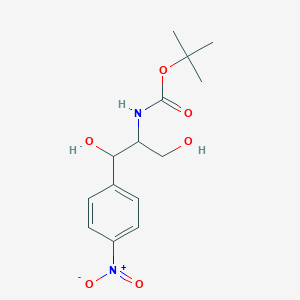
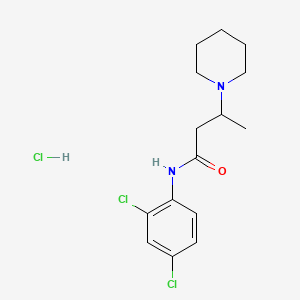
![13-{[(3-t-Boc)-2,2-dimethyl-4S-phenyl-1,3-oxazolidin-5R-yl]formyl}-7-O-(2,2,2-trichloroethyl)oxy]carbonyl) Baccatin III](/img/structure/B12293896.png)
![2-[2-Amino-3-(2-methylbut-3-en-2-yloxy)propanoyl]-1-[2,3-diamino-2-[4-(4,5-dihydro-1,3-thiazol-2-yl)-3-methyl-4-oxobutan-2-yl]-5-methylhexanoyl]-3-(2-iminoacetyl)pyrrolidine-2-carbaldehyde](/img/structure/B12293910.png)
![2,2,5',5',9'-Pentamethylspiro[1,3-dioxolane-4,14'-tetracyclo[11.2.1.01,10.04,9]hexadecane]](/img/structure/B12293913.png)
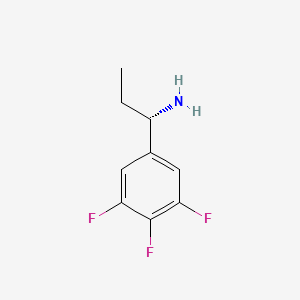
![3,3-Dimethyl-7-oxo-6-(3-oxo-3-phenoxy-2-phenylpropanamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12293917.png)
